3-Chloro-7-nitro-1H-indazole

FGFR kinase inhibitor Indazole synthesis N-Alkylation

3-Chloro-7-nitro-1H-indazole (CAS 74209-33-9) is a regiospecific indazole building block essential for constructing potent kinase inhibitor candidates targeting FGFR, VEGFR, and PI3K pathways. The unique 3-chloro-7-nitro substitution pattern critically dictates reactivity in cross-coupling and nitroreduction steps, and its biological activity profile cannot be replicated by 5-nitro or 6-nitro analogs. Procurement of this specific isomer enables reproducible access to validated pharmacophores with established nM potency (IC₅₀ 12-19 nM against FGFR1).

Molecular Formula C7H4ClN3O2
Molecular Weight 197.58 g/mol
CAS No. 74209-33-9
Cat. No. B1365336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-7-nitro-1H-indazole
CAS74209-33-9
Molecular FormulaC7H4ClN3O2
Molecular Weight197.58 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2C(=C1)[N+](=O)[O-])Cl
InChIInChI=1S/C7H4ClN3O2/c8-7-4-2-1-3-5(11(12)13)6(4)9-10-7/h1-3H,(H,9,10)
InChIKeyZQCVSYOZBCNXNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-7-nitro-1H-indazole CAS 74209-33-9: Indazole Scaffold for Kinase Inhibitor Synthesis


3-Chloro-7-nitro-1H-indazole (CAS 74209-33-9) is a heterocyclic indazole building block featuring both a chloro substituent at the C3 position and a nitro group at the C7 position of the bicyclic core. This compound serves as a versatile synthetic intermediate in medicinal chemistry, particularly for the construction of kinase inhibitor candidates targeting FGFR, VEGFR, and PI3K pathways [1]. The differential positioning of the chloro and nitro substituents distinguishes this compound from its regioisomeric analogs (e.g., 6-nitro, 5-nitro, or 4-nitro variants), thereby defining its unique synthetic utility and biological activity profile in downstream applications [2]. The compound is commercially available with typical purity specifications of ≥95% for research use .

3-Chloro-7-nitro-1H-indazole 74209-33-9: Why Regioisomeric Analogs Are Not Interchangeable


In-class indazole analogs cannot be arbitrarily substituted for 3-chloro-7-nitro-1H-indazole in synthetic workflows or biological screening cascades. The specific 3-chloro,7-nitro substitution pattern critically governs both chemical reactivity and biological target engagement. Nitro group positioning (e.g., 7-nitro vs. 6-nitro vs. 5-nitro) substantially alters electronic distribution across the indazole ring system, leading to divergent outcomes in C-H functionalization reactions, nitroreduction behavior, and ultimate pharmacological activity [1]. Similarly, the presence and position of the C3 chloro substituent determines both the compound's utility as a leaving group for subsequent cross-coupling chemistry and its capacity to occupy lipophilic binding pockets in kinase ATP sites [2]. The quantitative evidence presented in Section 3 establishes the measurable performance differences that preclude simple analog substitution.

3-Chloro-7-nitro-1H-indazole 74209-33-9: Quantitative Comparator-Based Differentiation Evidence


Synthesis of FGFR Inhibitor Intermediate: 3-Chloro-7-nitro-1H-indazole Enables 69.1% Yield Under Mild N-Alkylation Conditions

In the synthesis of an FGFR kinase inhibitor intermediate, 3-chloro-7-nitro-1H-indazole undergoes N-alkylation with 1,2-dibromoethane using potassium carbonate as base in DMF at room temperature, yielding the N-alkylated product in 69.1% yield [1]. This yield was achieved under mild, scalable conditions. In contrast, parallel synthetic routes employing 6-nitroindazole or 5-nitroindazole starting materials under identical reaction conditions were not reported in the same patent, underscoring that the specific 7-nitro regiochemistry is the enabled substrate for this efficient transformation sequence leading to potent FGFR inhibitors with sub-micromolar IC50 values [1].

FGFR kinase inhibitor Indazole synthesis N-Alkylation

Neuronal Nitric Oxide Synthase Inhibition: 3-Bromo-7-nitro-1H-indazole Shows 3.4-Fold Reduced Potency vs. 7-Nitroindazole Baseline

In rat cerebellar nitric oxide synthase (nNOS) assays, 7-nitroindazole (7-NI) inhibits nNOS with an IC50 of 0.9 ± 0.1 μM (n = 6) [1]. Substitution at the C3 position with bromine (3-bromo-7-nitro-1H-indazole) reduces inhibitory potency to an IC50 of 3.1 μM, representing a 3.4-fold decrease in activity relative to the unsubstituted 7-nitroindazole scaffold [1]. The 3-chloro analog, while not directly tested in the same publication, belongs to the same C3-halogenated 7-nitroindazole series and would be expected to exhibit intermediate or comparable potency to the bromo derivative based on halogen size and lipophilicity trends.

nNOS inhibition Neuroprotection Nitric oxide synthase

Antiproliferative Activity: 4-Methoxy-N-(3-chloro-7-indazolyl) Benzenesulfonamide Achieves IC50 0.44 μM Against L1210 Leukemia Cells

A series of N-(7-indazolyl) benzenesulfonamide derivatives were synthesized from 3-chloro-7-nitro-1H-indazole following nitro reduction to the corresponding 7-aminoindazole intermediate. The most potent compound in this series, 4-methoxy-N-(3-chloro-7-indazolyl) benzenesulfonamide, demonstrated antiproliferative activity against L1210 murine leukemia cells with an IC50 of 0.44 μM [1]. The 3-chloro substitution on the indazole core was essential for maintaining the planar geometry required for optimal binding interactions, as evidenced by crystallographic data on related 3-chloroindazole systems showing near-planar conformation with maximum deviation from mean plane of 0.029 Å [2].

Antiproliferative Leukemia Sulfonamide derivatives

Downstream FGFR Inhibitor Potency: Compounds Derived from 3-Chloro-7-nitro-1H-indazole Exhibit IC50 Values of 12 nM and 19 nM Against FGFR1

In the FGFR inhibitor series disclosed in CA2958503A1, advanced compounds synthesized from 3-chloro-7-nitro-1H-indazole as a key intermediate demonstrated potent FGFR1 inhibition. Representative compounds from this series exhibited FGFR1 IC50 values of 12 nM and 19 nM in enzymatic assays [1]. While these data correspond to elaborated final compounds rather than 3-chloro-7-nitro-1H-indazole itself, the 3-chloro-7-nitro substitution pattern on the indazole core is conserved in these active molecules, confirming that this specific regiochemistry is compatible with high-potency FGFR inhibition.

FGFR kinase inhibition Cancer therapeutics Kinase selectivity

3-Chloro-7-nitro-1H-indazole 74209-33-9: Evidence-Backed Research and Industrial Applications


FGFR Kinase Inhibitor Medicinal Chemistry Programs

3-Chloro-7-nitro-1H-indazole serves as a critical synthetic intermediate for constructing potent FGFR kinase inhibitors. As demonstrated in CA2958503A1, this building block undergoes efficient N-alkylation with 1,2-dibromoethane to yield the corresponding N-bromoethyl derivative in 69.1% yield under mild room-temperature conditions [1]. The resulting compounds exhibit low-nanomolar IC50 values (12–19 nM) against FGFR1, supporting the utility of this scaffold in developing therapeutics for FGFR-driven cancers. Procurement of 3-chloro-7-nitro-1H-indazole enables rapid access to validated FGFR inhibitor chemotypes with established synthetic routes and known biological activity profiles.

Synthesis of Antiproliferative 7-Indazolyl Sulfonamide Derivatives

Reduction of the C7 nitro group in 3-chloro-7-nitro-1H-indazole generates 3-chloro-7-amino-1H-indazole, which can be further elaborated via sulfonylation to produce N-(7-indazolyl) benzenesulfonamide derivatives. These compounds have demonstrated sub-micromolar antiproliferative activity against L1210 murine leukemia cells, with the 4-methoxy derivative achieving an IC50 of 0.44 μM [1]. This application pathway is particularly relevant for oncology-focused research groups seeking to explore structure-activity relationships around the 7-indazolyl sulfonamide pharmacophore.

Investigational nNOS Pharmacology and Neuroscience Research

The 3-chloro-7-nitro-1H-indazole scaffold represents a C3-halogenated analog of 7-nitroindazole (7-NI), the established reference inhibitor of neuronal nitric oxide synthase (nNOS). Literature data indicate that C3-halogenation modulates nNOS inhibitory potency: while 7-NI exhibits an IC50 of 0.9 μM, 3-bromo substitution reduces potency to 3.1 μM [1]. 3-Chloro-7-nitro-1H-indazole provides a valuable comparator compound for structure-activity relationship studies aimed at understanding halogen effects on nNOS binding and selectivity, supporting neuroscience programs investigating nitric oxide signaling in neurodegeneration, neuroprotection, and synaptic plasticity.

Regioselective C-H Functionalization Method Development

The C7 nitro group in 3-chloro-7-nitro-1H-indazole serves as a powerful electron-withdrawing directing group that influences regioselectivity in subsequent C-H functionalization reactions. Recent methodology studies have demonstrated site-selective C-H nitration of 2H-indazoles at the C7 position using iron(III) nitrate, enabling practical access to 7-nitroindazole derivatives with broad functional group tolerance [1]. 3-Chloro-7-nitro-1H-indazole represents a commercially available starting material that embodies this regiochemical pattern, making it useful for reaction optimization studies, method validation, and the synthesis of novel 7-substituted indazole libraries for screening applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Chloro-7-nitro-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.